2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one chemical properties and molecular structure
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one chemical properties and molecular structure
An In-Depth Technical Guide to 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to developing novel therapeutics. Heterocyclic compounds, particularly those containing the furan nucleus, have consistently demonstrated a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1][2] The furan ring, an electron-rich five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anti-inflammatory, and neuroprotective effects.[3][4] Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, often enhances binding affinity and pharmacokinetic profiles.[1]
This technical guide provides a comprehensive analysis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one, a compound that marries the versatile furan moiety with a synthetically valuable bromophenyl group. The presence of the bromine atom serves as a crucial functional handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for activity screening. This document, intended for researchers, medicinal chemists, and drug development professionals, details the molecule's chemical properties, molecular structure, a robust synthesis protocol, its predicted spectroscopic profile, and its potential as a foundational building block in the synthesis of novel therapeutic agents.
Molecular Structure and Chemical Identity
The structure of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one features a furan-2-yl ketone linked via a methylene bridge to a benzene ring substituted with bromine at the ortho position. This arrangement of functional groups dictates its chemical reactivity and potential for biological interaction.
Caption: Molecular structure of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one | |
| Synonym(s) | 2-(2-bromophenyl)-1-(2-furyl)ethanone | |
| CAS Number | 1247140-46-0 | [5][6] |
| Molecular Formula | C₁₂H₉BrO₂ | [6][7] |
| Molecular Weight | 265.11 g/mol | [6] |
| InChI Key | ZOFAVZCGAWIQLL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Br |[7] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile is critical for proper handling, storage, and experimental design.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Powder | |
| Melting Point | 56-58 °C |
| Storage Temperature | Room Temperature | |
Table 3: GHS Hazard Information
| Hazard Class | Category | Signal Word | Hazard Code | Source(s) |
|---|---|---|---|---|
| Acute Toxicity | (Oral, Dermal, Inhalation) | Warning | H302 + H312 + H332 | [5] |
| Skin Irritation | 2 | Warning | H315 | [5] |
| Eye Irritation | 2A | Warning | H319 | [5] |
| STOT SE | 3 | Warning | H336 | [5] |
STOT SE: Specific target organ toxicity — single exposure.
Proposed Synthesis and Experimental Protocol
While multiple synthetic routes could be envisioned, a robust and scalable approach for preparing α-aryl ketones is the Friedel-Crafts acylation. This method is chosen for its reliability and use of readily available starting materials. The proposed synthesis involves two main steps: the conversion of 2-bromophenylacetic acid to its corresponding acid chloride, followed by a Lewis acid-catalyzed acylation of furan.
4.1 Causality Behind Experimental Choices
-
Step 1: Acid Chloride Formation: 2-Bromophenylacetic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is selected because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.
-
Step 2: Friedel-Crafts Acylation: Furan is highly reactive towards electrophilic substitution, preferentially at the C2 position. A mild Lewis acid, such as tin(IV) chloride (SnCl₄), is proposed. Unlike stronger Lewis acids (e.g., AlCl₃), SnCl₄ is less likely to cause polymerization or degradation of the sensitive furan ring, providing a more controlled reaction. The reaction is conducted at low temperatures to further mitigate side reactions and enhance selectivity.
4.2 Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromophenylacetyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂), add 2-bromophenylacetic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0 eq) to the flask.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) using an oil bath and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The crude 2-bromophenylacetyl chloride, a liquid, is typically used in the next step without further purification.
Step 2: Synthesis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve furan (1.2 eq) in a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Lewis Acid Addition: Add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise via syringe, ensuring the temperature does not rise above -5 °C. Stir for 15 minutes.
-
Acyl Chloride Addition: Add the crude 2-bromophenylacetyl chloride (1.0 eq), dissolved in a small amount of dry DCM, dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction at -10 °C and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and hydrolyze the Lewis acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
4.3 Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic Profile (Predicted)
5.1 ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Bromophenyl): 4 protons expected in the range of δ 7.2-7.8 ppm. The ortho-substitution pattern will lead to a complex multiplet splitting pattern.
-
Furan Protons: 3 protons. The proton at C5 (adjacent to the oxygen) is expected around δ 7.6-7.8 ppm (dd). The proton at C3 (adjacent to the carbonyl) is expected around δ 7.2-7.4 ppm (dd). The proton at C4 is expected around δ 6.5-6.7 ppm (dd).
-
Methylene Protons (-CH₂-): A singlet integrating to 2 protons is expected around δ 4.2-4.5 ppm. The deshielding is due to the adjacent carbonyl and aromatic ring.
5.2 ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): Expected around δ 185-195 ppm.
-
Aromatic & Furan Carbons: Multiple signals expected between δ 110-150 ppm. The carbon bearing the bromine atom (C-Br) will be in this region, as well as the quaternary carbon of the furan ring attached to the carbonyl.
-
Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.
5.3 Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹.[10]
-
C=C Stretch (Aromatic/Furan): Multiple medium-to-weak bands in the region of 1450-1600 cm⁻¹.
-
C-O-C Stretch (Furan): A characteristic band around 1050-1150 cm⁻¹.
-
C-Br Stretch: A weak-to-medium band in the fingerprint region, typically around 550-650 cm⁻¹.
5.4 Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M+): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments: Fragmentation is likely to occur at the bonds alpha to the carbonyl group, leading to fragment ions corresponding to the furanoyl cation ([C₅H₃O₂]⁺) and the bromobenzyl cation ([C₇H₆Br]⁺).
5.5 Protocol for Spectroscopic Analysis A standardized protocol is essential for obtaining high-quality, reproducible data for structural verification and purity assessment.[11]
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[11]
-
IR Spectroscopy: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A thin film can be prepared by dissolving a small amount of sample in a volatile solvent (e.g., DCM), applying it to a KBr salt plate, and allowing the solvent to evaporate.[11]
-
Mass Spectrometry: Analyze the sample using an instrument capable of electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).
Chemical Reactivity and Synthetic Utility
The true value of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one lies in its potential as a versatile intermediate for constructing complex molecules. Its structure contains multiple reactive sites that can be selectively targeted.
6.1 Overview of Reactive Sites
-
Aryl Bromide (C-Br): This is the most valuable functional group for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of new aryl, alkyl, alkyne, or amine groups.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition or be reduced to a secondary alcohol, which can then be used in further transformations (e.g., esterification, etherification, or elimination to form an alkene).
-
α-Methylene Group: The protons on the methylene bridge are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling alkylation or aldol-type reactions at this position.
-
Furan Ring: While less reactive than the other sites under many conditions, the furan ring can undergo electrophilic substitution, although this may require specific catalysts to control regioselectivity and avoid ring-opening.
6.2 Application in Medicinal Chemistry This molecule serves as an excellent scaffold for building libraries of drug-like molecules. The furan core provides a biologically relevant starting point, while the C-Br bond acts as a "linchpin" for introducing diversity.[3][12] This strategy is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around a core structure to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Diversification pathways from the core scaffold.
Conclusion
2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is a strategically designed chemical entity with significant potential for application in research and development, particularly within the field of medicinal chemistry. Its combination of a biologically relevant furan nucleus and a synthetically versatile aryl bromide handle makes it an ideal starting material for the creation of diverse molecular libraries. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthesis protocol, and an analysis of its reactive potential. By leveraging the functional groups within this scaffold, researchers can efficiently explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.
References
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]
-
(2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]
-
PubMed. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
-
NextSDS. (n.d.). 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one — Chemical Substance Information. [Link]
-
(2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
-
PubChemLite. (n.d.). 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one. [Link]
-
Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-bromophenyl)ethanol. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Ultrasound Assisted One-Pot Synthesis of α-Bromo Ketones using N-Bromosuccinimide in PEG-400: Water System. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. 1247140-46-0|2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one (C12H9BrO2) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dovepress.com [dovepress.com]
